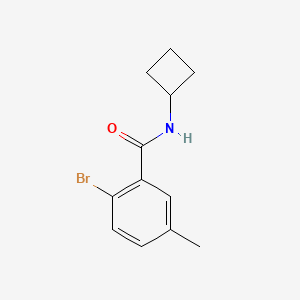

2-Bromo-N-cyclobutyl-5-methylbenzamide

Description

2-Bromo-N-cyclobutyl-5-methylbenzamide is a benzamide derivative featuring a bromine atom at the 2-position of the benzene ring, a methyl group at the 5-position, and a cyclobutyl substituent on the amide nitrogen. The cyclobutyl group introduces moderate steric bulk compared to smaller cyclic substituents, which may influence solubility, crystallinity, and biological interactions .

Properties

IUPAC Name |

2-bromo-N-cyclobutyl-5-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8-5-6-11(13)10(7-8)12(15)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYSRSILXKTDOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclobutyl-5-methylbenzamide typically involves the bromination of N-cyclobutyl-5-methylbenzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclobutyl-5-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

Substitution: Formation of N-cyclobutyl-5-methylbenzamide derivatives with different substituents replacing the bromine atom.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-N-cyclobutyl-5-methylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates electrophilic substitution reactions, making it a valuable building block in the development of new synthetic methodologies.

Reagent in Industrial Processes

The compound is utilized as a reagent in various industrial processes, including the development of specialty chemicals. Its unique structural features enhance its reactivity and specificity in chemical reactions, which is essential for producing high-purity compounds.

Biological Applications

Potential Biological Activities

Research indicates that this compound may exhibit significant biological activities. Its interactions with biomolecules are being studied to understand its potential as a pharmaceutical agent.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties. Compounds with similar structural features have demonstrated the ability to inhibit bacterial growth, indicating that this compound could also serve as a basis for developing new antimicrobial agents.

Anticancer Activity

Emerging evidence points to potential anticancer properties. Compounds containing halogenated aromatic structures have been reported to induce apoptosis in cancer cells through various pathways. Further investigation is necessary to confirm these effects specifically for this compound.

Antimicrobial Study

A study investigated the antibacterial effects of several brominated compounds, including derivatives similar to this compound. Results indicated a significant reduction in bacterial viability at certain concentrations, underscoring the potential for developing new antimicrobial agents based on this scaffold.

Anticancer Research

In vitro studies on structurally related compounds demonstrated their ability to inhibit tumor cell proliferation. These findings suggest that this compound may similarly affect cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclobutyl-5-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The bromine atom and cyclobutyl group contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 2-Bromo-N-cyclobutyl-5-methylbenzamide and its analogs:

Physicochemical and Reactivity Comparisons

- Steric Effects: The cyclobutyl group in the target compound offers less strain than the cyclopropylmethyl group in but more bulk than the cyclopropyl in . This may influence binding affinity in receptor-ligand interactions.

- The cyano group in strongly withdraws electrons, which could accelerate hydrolysis of the amide under acidic conditions compared to the target compound.

- Solubility and Crystallinity: Methoxyphenyl () and tert-butyl (as in ) groups enhance lipophilicity, whereas the cyclobutyl group in the target compound may balance solubility between polar and nonpolar solvents. Crystallographic data for (Acta Crystallographica) highlights how bulky substituents like benzimidazolyl groups complicate crystallization, a challenge less likely in the target compound due to its simpler structure .

Hypothetical Research Findings

- Biological Activity: The cyclobutyl group’s intermediate size may optimize interactions with enzyme active sites compared to smaller (cyclopropyl) or bulkier (diisopropyl) analogs. Bromine at position 2 (target) vs.

- Synthetic Accessibility: The absence of fluorine or cyano groups in the target compound simplifies synthesis compared to and , where halogenation or nitrile introduction steps are required.

Data Tables

Biological Activity

2-Bromo-N-cyclobutyl-5-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, providing a comprehensive overview of its mechanisms, research findings, and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound includes a bromine atom attached to a cyclobutyl group and a methyl-substituted benzamide. The synthesis typically involves the bromination of N-cyclobutyl-5-methylbenzamide using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibacterial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. Notably, it has been observed to reverse the transformed phenotype in certain cell lines, indicating potential applications in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor signaling pathways, which are critical for various cellular processes. For instance, its interaction with metabotropic glutamate receptors has been noted as a promising area for further exploration in treating neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that this compound inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an effective antibacterial agent .

- Cancer Cell Line Study : In a controlled experiment, treatment with this compound led to a significant reduction in the viability of breast cancer cell lines compared to untreated controls, suggesting its role as a potential chemotherapeutic agent .

- Mechanistic Insights : Further investigations revealed that the compound affects cell cycle regulation by modulating cyclin-dependent kinases, which are crucial for cell division and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Bromo-N-cyclobutylbenzamide | Lacks methyl group at the fifth position | Limited antimicrobial activity |

| 2-Bromo-N-cyclopropyl-5-methylbenzamide | Contains cyclopropyl instead of cyclobutyl | Moderate anticancer properties |

| 2-Chloro-N-cyclobutyl-5-methylbenzamide | Contains chlorine instead of bromine | Weaker antibacterial effects |

The presence of both bromine and the cyclobutyl group in this compound contributes to its distinctive biological properties, making it a valuable candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.